molecular formula C20H14O B14503973 (+-)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene CAS No. 64608-56-6

(+-)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene

Cat. No.: B14503973
CAS No.: 64608-56-6
M. Wt: 270.3 g/mol
InChI Key: DUHHIDHETBMUJJ-UHFFFAOYSA-N
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Description

(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene is a complex organic compound with the molecular formula C20H14O3 It is known for its intricate structure, which includes multiple fused rings and an oxirene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the polycyclic aromatic hydrocarbon core. This can be achieved through methods such as Diels-Alder reactions or Friedel-Crafts alkylation.

    Introduction of the Oxirene Moiety: The oxirene ring is introduced through epoxidation reactions. Common reagents for this step include peracids like m-chloroperbenzoic acid (m-CPBA).

    Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirene ring to a diol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons (PAHs) and their reactivity.

    Biology: The compound is investigated for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene involves its interaction with molecular targets and pathways in biological systems. The oxirene moiety can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: A well-known PAH with similar structural features but lacking the oxirene moiety.

    Chrysene: Another PAH with a simpler structure and different reactivity.

    Dibenz[a,h]anthracene: A PAH with a similar number of fused rings but different functional groups.

Uniqueness

(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene is unique due to the presence of the oxirene ring, which imparts distinct chemical properties and reactivity

Properties

CAS No.

64608-56-6

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene

InChI

InChI=1S/C20H14O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-6,8,10,16,20H,7,9H2

InChI Key

DUHHIDHETBMUJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3C1O3)C4=C5C(=C2)C=CC6=C5C(=CC=C6)C=C4

Origin of Product

United States

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